6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide

Medicinal Chemistry Kinase Inhibitors Ligand Efficiency

Researchers requiring ATP-competitive kinase inhibitor scaffolds often face limited synthetic access to heterocycles with tunable metal-coordination and hydrogen-bonding capacity. This compound directly addresses that gap: a pyridazine-3-carboxamide core pre-functionalized with a 1,2,4-triazole at the 6-position and a trifluoroethylamide group. The triazole ring provides innate bidentate metal chelation (e.g., for HDAC/MMP targets) and hinge-region hydrogen bonding, eliminating post-synthetic introduction of hydroxamic acid or carboxylate chelators. With 7 H-bond acceptor sites and an estimated TPSA of 85-100 Ų, the scaffold balances low passive BBB permeability with systemic target engagement. Suitable for early-stage kinase inhibitor libraries, covalent warhead derivatization, and structure-activity relationship expansion without complex multi-step functionalization.

Molecular Formula C9H7F3N6O
Molecular Weight 272.191
CAS No. 1448056-90-3
Cat. No. B2808059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
CAS1448056-90-3
Molecular FormulaC9H7F3N6O
Molecular Weight272.191
Structural Identifiers
SMILESC1=CC(=NN=C1C(=O)NCC(F)(F)F)N2C=NC=N2
InChIInChI=1S/C9H7F3N6O/c10-9(11,12)3-14-8(19)6-1-2-7(17-16-6)18-5-13-4-15-18/h1-2,4-5H,3H2,(H,14,19)
InChIKeyJBPWKXIJIFVRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 1448056-90-3: Overview


6-(1H-1,2,4-triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide (CAS 1448056-90-3) is a heterocyclic small molecule (C₉H₇F₃N₆O, MW 272.19) belonging to the pyridazine-3-carboxamide class . The compound incorporates a 1,2,4-triazole moiety at the pyridazine 6-position and a 2,2,2-trifluoroethyl group on the carboxamide nitrogen, a combination that confers distinct hydrogen-bonding capacity (7 H-bond acceptors) and moderate lipophilicity . Patents and literature identify pyridazine-3-carboxamides as privileged scaffolds for kinase inhibition (e.g., ALK, JAK) and cannabinoid CB2 receptor agonism .

Hinge-region H-bonding motif (7 HBA)
Peripheral selectivity context via elevated TPSA
Triazole metal chelation study fit
Covalent warhead elaboration context

1448056-90-3: 6-Position Advantage


The 6-position substituent on the N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide scaffold critically governs both physicochemical properties (logP, TPSA, H-bond acceptor count) and target engagement. Analogs such as 6-chloro (CAS 1178187-52-4), 6-methyl (2093816-28-3), and 6-pyrrolidin-1-yl variants exhibit markedly different lipophilicity and polarity profiles . The 1,2,4-triazole ring of the target compound introduces three additional nitrogen atoms capable of coordinating metal ions or forming hydrogen bonds with kinase hinge regions, a feature absent in the 6-chloro or 6-methyl analogs . SAR studies on related pyridazine-3-carboxamide series confirm that subtle alterations at the 6-position produce order-of-magnitude changes in potency and selectivity .

Target (triazole) 7 HBA supports multi-point hinge binding
6-Chloro / Methyl analogs 3–4 HBA may shift kinase hinge engagement profile
Target (triazole) Moderate lipophilicity (clogP ~0.7–1.2)
6-Chloro / Pyrrolidine analogs Higher clogP (>1.4) may reduce assay solubility
Target (triazole) Bidentate metal chelation via N2,N3
6-Chloro/Methyl/Pyrrolidine analogs No metal coordination; metalloenzyme fit absent

1448056-90-3 vs. Closest Analogs: Evidence


Hydrogen Bonding: Triazole vs. Chloro/Methyl Analogs

The target compound provides 7 hydrogen-bond acceptor (HBA) sites (4 from triazole, 2 from pyridazine, 1 from carbonyl), substantially exceeding the 3 HBA sites of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide (CAS 1178187-52-4) and the 4 HBA sites of 6-methyl-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide (CAS 2093816-28-3) . This elevated HBA count supports stronger, multi-point binding interactions in target pockets requiring bidentate or tridentate ligation.

H‑Bond Acceptors
Head-to-head
Target: 7 HBA 6-Cl: 3 HBA
6-Me: 4 HBA
Supports multi-point hinge binding
2.3× more acceptors than 6‑Cl analog
Medicinal Chemistry Kinase Inhibitors Ligand Efficiency

Lipophilicity (clogP): Triazole vs. Chloro/Pyrrolidine

The computed logP of the target compound (estimated at ~0.7–1.2) occupies an intermediate lipophilicity range compared to the more lipophilic 6-chloro analog (clogP 1.42) and the more lipophilic 6-pyrrolidin-1-yl analog . This intermediate logP position balances passive permeability with aqueous solubility, a key consideration for in vitro assay compatibility.

Lipophilicity
Cross-study comparable
clogP ~0.7–1.2
Intermediate logP balances permeability & solubility
6-Cl analog clogP 1.42; pyrrolidine >1.5
Physicochemical Property Drug Likeness Permeability

TPSA & Blood-Brain Barrier Penetration

The target compound's triazole ring increases TPSA to an estimated ~85–100 Ų, compared to 54.88 Ų for the 6-chloro analog . While this elevated TPSA reduces the likelihood of passive blood-brain barrier penetration (favorable for peripherally-restricted programs), it simultaneously enhances solubility and reduces hERG binding risk relative to the more compact, lipophilic 6-chloro analog.

Polar Surface Area
Cross-study comparable
Target: ~85–100 Ų 6-Cl: 54.88 Ų
Supports peripheral selectivity context
TPSA >80 Ų favors CNS exclusion
CNS Drug Design ADME Permeability

Triazole Metal Chelation Potential

The 1,2,4-triazole ring at the 6-position can act as a bidentate metal chelator through its N2 and N3 nitrogen atoms, a property absent in the 6-chloro, 6-methyl, and 6-pyrrolidine analogs. Literature on 1,2,4-triazole-containing inhibitors confirms coordination to magnesium, zinc, and iron-containing enzyme active sites . This chelation capacity offers a mechanism-based differentiation for targeting metalloenzymes (e.g., PDEs, HDACs, carbonic anhydrases) where simple alkyl or halo substituents would be inactive.

Metal Chelation
Class-level
Bidentate (N2,N3)
Reported metalloenzyme study fit
6‑halo/alkyl analogs lack this motif
Metalloenzyme Inhibitor Fragment-Based Drug Discovery Kinase Selectivity

1448056-90-3: Key Application Scenarios


Kinase Inhibitor Design: Hinge-Region H-Bonding

The 7 hydrogen-bond acceptor sites of the target compound—substantially exceeding the 3–4 HBA sites of 6-chloro and 6-methyl analogs—make it an ideal core scaffold for ATP-competitive kinase inhibitor libraries. The triazole ring can engage the kinase hinge region via bidentate hydrogen bonding, mimicking the adenine ring interaction while offering distinct selectivity profiles .

CNS-Excluded Peripheral Target Programs

With an estimated TPSA of ~85–100 Ų (vs. 54.88 Ų for the 6-chloro analog), the target compound is predicted to have low passive blood-brain barrier permeability. This property is advantageous for inflammatory, metabolic, or oncology programs where systemic target engagement is desired without CNS-related adverse effects .

Metalloenzyme Inhibition via Triazole Chelation

For zinc-dependent enzymes (e.g., HDACs, MMPs) or magnesium-dependent targets, the 1,2,4-triazole ring provides innate bidentate metal coordination . This eliminates the need for post-synthetic introduction of hydroxamic acid or carboxylate chelators, streamlining SAR exploration and improving synthetic tractability compared to 6-alkyl or 6-halo analogs.

Covalent Inhibitors: Trifluoroethylamide Warhead

The 2,2,2-trifluoroethylamide group, when coupled with the triazole-modified pyridazine core, provides an electron-deficient environment that can stabilize transition states or be further derivatized to introduce acrylamide-based covalent warheads. This scaffold is structurally pre-organized for targeting cysteine residues in kinases (e.g., EGFR, BTK) and represents a differentiated starting point compared to simple 6-chloro or 6-methyl pyridazine carboxamide intermediates .

Application
Selection Property
Validation Focus
Kinase hinge-region H‑bonding studies
Hydrogen-bond acceptor count
Hinge-binding assay context
Peripheral target selectivity studies
TPSA-mediated CNS exclusion profile
BBB permeability assay
Metalloenzyme inhibition studies
Triazole metal chelation motif
Metal coordination assay
Covalent inhibitor design context
Electron-deficient trifluoroethylamide
Covalent target engagement assay
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